Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate
Description
Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate is a carbonate ester featuring a bulky anthracenylmethyl group and an electron-withdrawing 4-nitrophenyl substituent. The anthracene moiety contributes significant aromaticity and fluorescence properties, while the 4-nitrophenyl group enhances electrophilicity, making the compound reactive toward nucleophilic agents like amines . This compound’s structure positions it as a candidate for studying steric and electronic effects in nucleophilic substitution reactions and biological interactions.
Properties
IUPAC Name |
anthracen-9-ylmethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c24-22(28-18-11-9-17(10-12-18)23(25)26)27-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYONWMRPDVMGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471223 | |
| Record name | (Anthracen-9-yl)methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61574-52-5 | |
| Record name | (Anthracen-9-yl)methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracen-9-ylmethyl (4-nitrophenyl) carbonate typically involves the reaction of anthracen-9-ylmethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Anthracen-9-ylmethyl (4-nitrophenyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield anthracen-9-ylmethanol and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Anthracen-9-ylmethanol and 4-nitrophenol.
Reduction: Anthracen-9-ylmethyl (4-aminophenyl) carbonate.
Substitution: Various substituted anthracen-9-ylmethyl carbonates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of anthracen-9-ylmethyl (4-nitrophenyl) carbonate as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by targeting key proteins involved in cell growth and proliferation. For instance, studies have shown that anthracene derivatives can modulate the activity of oncogenes such as c-Myc and p21, leading to reduced tumor growth in pancreatic cancer models .
1.2 ZNF207 Inhibition
Another promising application is in the development of N-(anthracen-9-ylmethyl) benzamide derivatives that act as inhibitors of ZNF207, a protein implicated in glioma progression. These derivatives demonstrate significant cytotoxic effects against glioma cells, suggesting that this compound could be a scaffold for designing new therapeutic agents against brain tumors .
Material Science Applications
2.1 Photophysical Properties
The anthracene moiety in this compound contributes to its photophysical properties, making it suitable for applications in organic electronics and photonics. The compound's ability to absorb UV light and emit fluorescence can be exploited in developing organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that modifying the substituents on the anthracene ring can enhance its photoluminescent properties, thereby improving device efficiency .
2.2 Polymerization Initiators
This compound can also serve as a polymerization initiator in the synthesis of advanced materials. Its reactive carbonate group allows it to participate in various polymerization reactions, leading to the formation of functional polymers with tailored properties for specific applications such as drug delivery systems and smart materials .
Synthetic Intermediate
3.1 Versatile Building Block
In synthetic organic chemistry, this compound acts as a versatile building block for constructing complex molecules. Its structure allows for easy modification through nucleophilic substitution reactions, enabling chemists to synthesize a wide range of derivatives with potential biological activities or material properties .
Case Studies
Mechanism of Action
The mechanism of action of Anthracen-9-ylmethyl (4-nitrophenyl) carbonate largely depends on the specific application. For instance, in drug delivery systems, the carbonate linkage can be hydrolyzed under physiological conditions to release the active drug. The anthracene moiety can interact with biological molecules through π-π stacking interactions, while the nitrophenyl group can participate in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
4-Nitrophenyl Phenyl Carbonate (31; X=O)
- Structure : Lacks the anthracenylmethyl group, replacing it with a phenyl ring.
- Reactivity: Undergoes aminolysis via a concerted mechanism with primary amines, as evidenced by linear Brønsted plots . The absence of anthracene reduces steric hindrance, leading to higher reactivity toward strongly basic amines compared to its thiono analogue .
- Applications : Widely used as a model substrate in kinetic studies of carbonate reactivity .
2.1.2. Anthracenyl Conjugates (e.g., N-Anthracen-9-ylmethyl-N1-{4-[(anthracen-9-ylmethyl)-amino]butyl}butane-1,4-diamine)
- Structure : Contains multiple anthracenylmethyl groups and polyamine linkers.
- This contrasts with smaller polyamine derivatives (e.g., BNIPDaoct), which exploit the transporter effectively .
- Implications : Highlights the trade-off between aromatic hydrophobicity and molecular recognition in drug design.
2.1.3. Thiono Analogues (4-Nitrophenyl Phenyl Thionocarbonate, 31; X=S)
- Structure : Replaces the carbonyl oxygen with sulfur.
- Reactivity : Less reactive than the oxygen analogue toward strongly basic amines (e.g., quinuclidines) but more reactive toward weakly basic amines (e.g., CF₃CH₂NH₂). Reactions proceed via a stepwise mechanism with a change in the rate-determining step .
- Electronic Effects: The thiono group’s reduced electrophilicity alters nucleophilic attack kinetics compared to carbonates .
Anthracene Carboxylate Esters (e.g., 2-(4-Bromophenyl)-2-oxoethyl Anthracene-9-carboxylate)
- Structure : Substitutes the carbonate group with a carboxylate ester.
- Synthesis : Prepared via nucleophilic substitution between anthracene-9-carboxylic acid and bromophenyl ketones under mild conditions (room temperature, K₂CO₃, DMF) .
- Stability : Higher melting points (421–423 K) compared to typical carbonates, attributed to crystalline packing enhanced by the anthracene core .
Comparative Data Tables
Table 1: Reactivity and Physical Properties
Key Research Findings
Steric Effects: The anthracenylmethyl group in this compound likely reduces reactivity in aminolysis compared to smaller analogues (e.g., 4-nitrophenyl phenyl carbonate) due to hindered nucleophilic access .
Electronic Effects : The 4-nitrophenyl group enhances electrophilicity, but this is moderated by the anthracene moiety’s electron-rich nature, creating a balance between activation and steric shielding .
Biological Activity
Anthracen-9-ylmethyl (4-nitrophenyl) carbonate is an organic compound notable for its structural features, which include an anthracene moiety and a nitrophenyl carbonate group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₂₂H₁₅NO₅. The compound is characterized by:
- Anthracene moiety : Known for its fluorescent properties, which can be advantageous in biological applications.
- Nitrophenyl carbonate group : This functional group can undergo hydrolysis and reduction reactions, making it versatile in chemical synthesis.
The biological activity of this compound is largely influenced by its chemical structure:
- Drug Delivery Systems : The carbonate linkage can be hydrolyzed under physiological conditions, facilitating the release of active pharmaceutical ingredients. This property is particularly useful in targeted drug delivery applications.
- Fluorescent Probes : Due to the anthracene component, this compound may serve as a fluorescent probe in biological imaging, allowing for real-time monitoring of cellular processes.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Screening Studies : A screening effort involving anthranilic acid derivatives revealed that certain compounds effectively reduced the growth of pancreatic cancer cells through mechanisms involving polyamine metabolism .
- Comparative Efficacy : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, demonstrating IC₅₀ values in the micromolar range .
Table 1: Comparative Biological Activity of Related Compounds
| Compound | IC₅₀ (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Anthracen-9-ylmethyl (4-aminophenyl) carbonate | 0.65 | MCF-7 | Induction of apoptosis |
| Anthracen-9-ylmethyl (4-methoxyphenyl) carbonate | TBD | Various cancer lines | TBD |
Note: TBD indicates data not yet determined or available.
Case Studies and Research Findings
- Synergistic Effects with Other Agents : In a study involving anthranilic acid derivatives, it was found that these compounds could work synergistically with DFMO (difluoromethylornithine), enhancing their ability to limit cell growth in the presence of exogenous spermidine .
- Mechanistic Insights : Research has shown that anthracene-based compounds can disrupt critical cellular pathways by interfering with protein interactions essential for cancer cell proliferation .
- Fluorescent Applications : The fluorescent nature of the anthracene moiety allows for potential applications in bioimaging and tracking within cellular environments, providing insights into cellular dynamics and drug delivery efficacy .
Q & A
Q. What are the established synthetic methodologies for Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate, and what key reagents are involved?
The compound is commonly synthesized via the Wittig reaction , which involves reacting benzyltriphenylphosphonium chloride with 9-anthraldehyde in dichloromethane under reflux. Key steps include ylide formation and alkene generation, followed by purification via recrystallization to achieve high stereochemical purity. Critical reagents include triarylphosphines and aldehydes/ketones to control selectivity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Identifies proton environments and carbon骨架, confirming substitution patterns on the anthracene and nitrophenyl groups.
- IR spectroscopy : Detects functional groups like carbonyl (C=O) and nitro (NO2) stretches.
- GC-MS : Assesses purity and verifies molecular weight. Cross-referencing these techniques ensures structural accuracy .
Q. What are the primary research applications of this compound in materials science?
Its anthracene core enables applications in organic electronics (e.g., light-emitting diodes) due to π-conjugation and fluorescence. The nitrophenyl group enhances electron-withdrawing properties, making it suitable for sensor development to detect environmental pollutants or biological markers .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve complex molecular conformations of this compound?
SHELX refines crystallographic data to determine bond lengths, angles, and torsion angles. For example, weak C-H···O hydrogen bonds and dipole-dipole interactions can be analyzed to explain molecular packing. SHELX’s robustness in handling high-resolution data ensures accurate determination of stereochemical outcomes .
Q. What strategies optimize the stereoselectivity and yield in its synthesis via the Wittig reaction?
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance ylide stability.
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
- Stoichiometric ratios : Excess aldehyde (1.2 equiv) drives reaction completion. Post-synthesis, column chromatography removes triphenylphosphine oxide byproducts .
Q. How do computational methods complement experimental data in predicting electronic properties for optoelectronic applications?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps and dipole moments, which correlate with UV-Vis absorption and fluorescence spectra. For instance, the anthracene moiety’s planar structure enhances charge transport, validated by experimental photoluminescence quantum yields .
Q. What analytical approaches address discrepancies between spectroscopic data and expected reaction outcomes?
Q. How is the compound’s stability assessed under varying environmental conditions for sensor applications?
Conduct accelerated aging studies :
- Expose the compound to controlled humidity (40–80% RH) and temperature (25–60°C) for 4–12 weeks.
- Monitor degradation via periodic HPLC to quantify breakdown products and fluorescence quenching assays to assess functional loss. Stability is often pH-dependent, with acidic conditions accelerating nitro group hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
